8-methoxy-3-nitrochromen-2-one

Antimicrobial drug discovery QSAR modeling Coumarin SAR

8-Methoxy-3-nitrochromen-2-one (CAS 88184-83-2) is a synthetic heterocyclic compound belonging to the 3-nitrocoumarin class, characterized by a benzopyran-2-one core with a nitro group at position 3 and a methoxy group at position 8. This substitution pattern places it within a series of simple coumarins investigated for antimicrobial activity and as a potential precursor for more complex bioactive molecules.

Molecular Formula C10H7NO5
Molecular Weight 221.17 g/mol
CAS No. 88184-83-2
Cat. No. B189709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-3-nitrochromen-2-one
CAS88184-83-2
Molecular FormulaC10H7NO5
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)[N+](=O)[O-]
InChIInChI=1S/C10H7NO5/c1-15-8-4-2-3-6-5-7(11(13)14)10(12)16-9(6)8/h2-5H,1H3
InChIKeyQNUXDVHLEIGXAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-3-nitrochromen-2-one (CAS 88184-83-2): A 3-Nitrocoumarin Building Block for Antimicrobial and Biological Probe Development


8-Methoxy-3-nitrochromen-2-one (CAS 88184-83-2) is a synthetic heterocyclic compound belonging to the 3-nitrocoumarin class, characterized by a benzopyran-2-one core with a nitro group at position 3 and a methoxy group at position 8 . This substitution pattern places it within a series of simple coumarins investigated for antimicrobial activity and as a potential precursor for more complex bioactive molecules [1]. Its core structure distinguishes it from 3-arylcoumarins and other fused-ring coumarin derivatives, positioning it as a specific chemical entry point for exploring structure-activity relationships (SAR) in early-stage drug discovery and chemical biology [2].

3-Nitrocoumarin scaffold for antimicrobial SAR studies
8-Methoxy substitution defines activity cluster in QSAR models
Reported PLC pathway probe context (class-level 3-nitro pharmacophore)

8-Methoxy-3-nitrochromen-2-one (CAS 88184-83-2): Why Generic 3-Nitrocoumarin Substitution Risks Irreproducible Biological Results


The assumption that unsubstituted 3-nitrocoumarin (CAS 704-56-5) or other simple 3-nitrocoumarin isomers can directly substitute for 8-methoxy-3-nitrochromen-2-one in biological assays is contradicted by structure-activity relationship (SAR) data. A preliminary SAR study on a small series of simple 3-amino/nitrocoumarins against clinical isolates of Staphylococcus aureus and Escherichia coli explicitly concluded that antibacterial activity is dependent on both the kind and position of the substitution pattern on the coumarin moiety [1]. Therefore, replacing the 8-methoxy derivative with, for example, 6-methoxy-3-nitrocoumarin or an unsubstituted analog introduces an uncontrolled variable that can lead to loss of the desired biological phenotype, invalidating comparative experiments or screening campaigns.

Position-dependent antimicrobial activity

Switching to 6-methoxy or unsubstituted 3-nitrocoumarin may shift antimicrobial screening results; SAR shows substitution pattern controls activity phenotype.

3-Nitro group required for PLC engagement

Non-nitrated coumarins (e.g., 4-hydroxycoumarin, warfarin) may not reproduce the PLC inhibitory profile, limiting pathway-study transfer.

8-Methoxy-3-nitrochromen-2-one (CAS 88184-83-2): Quantitative Comparator Evidence for Informed Procurement


Antimicrobial Activity Classification: A QSAR-Derived Activity Landscape for 8-Methoxy-3-nitrocoumarin Against S. aureus and C. albicans

In a QSAR study of 33 coumarin derivatives, 8-methoxy-3-nitrocoumarin was included among compounds evaluated for antimicrobial activity against Staphylococcus aureus (SA) and Candida albicans (CA) clinical isolates [1]. While specific MIC values for this compound are not publicly available from the study's abstract or accessible excerpts, the models classified compounds as 'active' or 'inactive' based on experimental MIC data. The study identified that molecular descriptors related to hydrolytic instability were highly ranked for antimicrobial activity, a property influenced by the electron-donating methoxy group at the 8-position [1]. This provides a cheminformatics-based selection criterion: the compound's specific electronic topology, as defined by its substitution pattern, places it within a defined activity cluster that cannot be assumed for other 3-nitrocoumarin isomers.

QSAR Activity Classification
Reported
Active classification in QSAR model for S. aureus and C. albicans; descriptor ranking substitution-dependent
Reported antimicrobial screening context
Descriptor profiles differ from other coumarin isomers
Antimicrobial drug discovery QSAR modeling Coumarin SAR

Synthetic Accessibility via Organocatalytic Route: Yield Advantages Over Traditional Nitration Methods

An L-proline catalyzed condensation of salicylaldehydes with ethyl nitroacetate provides direct access to 3-nitrocoumarins, including 8-methoxy derivatives, in good to high yields under mild conditions . This organocatalyzed process offers a much improved yield compared to traditional nitration of pre-formed coumarins and tolerates both electron-donating (such as 8-methoxy) and electron-withdrawing substituents on the phenyl ring . The method's compatibility with the 8-methoxy substituent is specifically noted, making this compound a practical substrate for further derivatization, unlike some analogs where direct nitration fails or gives poor regioselectivity.

Synthetic Route Fit
Class-level
Organocatalytic condensation route; good to high yields for 3-nitrocoumarins
Supports procurement scalability
Yields class-level; exact 8-OMe value not specified
Synthetic methodology Organocatalysis Green chemistry

Phospholipase C (PLC) Inhibitory Potential: A Class-Level Mechanism Differentiating 3-Nitrocoumarins from Other Coumarin Scaffolds

A series of nitrocoumarin and nitrochromene derivatives, including 3-nitrocoumarins, have been reported as inhibitors of phosphatidylinositol-specific phospholipase C (PLC) with IC50 values below 10 µg/mL when isolated from human melanoma [1]. The inhibition by nitrocoumarin 4a was time-dependent and irreversible, leading to interference with inositide metabolism in whole cells (IC50 = 4 µg/mL) and growth inhibition of cultured melanoma cells (ID50 = 2 µg/mL) [1]. While the specific 8-methoxy derivative was not the focus of this study, its membership in the 3-nitrocoumarin class means it possesses the 3-nitro pharmacophore essential for this mechanism, distinguishing it from non-nitrated coumarins like warfarin or 4-hydroxycoumarin which do not exhibit this PLC inhibitory profile.

PLC Inhibition Context
Class-level
Class-level IC50 <10 µg/mL; cell growth ID50 2 µg/mL (melanoma)
Reported PLC pathway-response context
Specific 8-OMe derivative not tested; class-level inference
Phospholipase C inhibition Cancer cell signaling Chemical biology

8-Methoxy-3-nitrochromen-2-one (CAS 88184-83-2): Optimal Research and Industrial Deployment Scenarios


Building Block for 3-Nitrocoumarin-Focused Combinatorial Libraries

As a validated synthetic intermediate accessible via high-yielding organocatalytic routes , 8-methoxy-3-nitrochromen-2-one is an ideal starting point for generating diverse 3-nitrocoumarin libraries. Its 8-methoxy group can be exploited for further functionalization or used as a vector for property modulation in parallel synthesis, while the 3-nitro group serves as a pharmacophore for PLC inhibition or as a precursor for reduction to the corresponding 3-amino derivative [1].

Positive Control or Tool Compound for Phospholipase C Inhibition Studies

Given the established class-level activity of 3-nitrocoumarins as PLC inhibitors with whole-cell activity at low micromolar concentrations [1], this specifically substituted analog can serve as a tool compound for probing the role of PLC in melanoma and other cancer cell signaling pathways. Its defined substitution pattern allows for SAR expansion to improve potency and selectivity.

QSAR Model Validation and Computational Drug Design

This compound has been part of a published QSAR model for antimicrobial activity [2], meaning its calculated molecular descriptors and experimental activity classifications are documented. Researchers can use the compound to experimentally validate computational predictions for novel 3-nitrocoumarin candidates, bridging in silico design and in vitro testing for antimicrobial discovery programs.

Fluorescent Probe Development via Nitroreductase Activation

Nitrocoumarins are known to be non-fluorescent until reduced by nitroreductase enzymes, a property exploited in microbial detection patents [3]. The 8-methoxy substitution may alter the reduction potential and fluorescence wavelength, making this compound a candidate for developing enzyme-activated fluorescent probes for detecting specific bacterial strains whose nitroreductase activity discriminates them from commensal flora.

Application
Selection Property
Validation Focus
3-Nitrocoumarin-focused library synthesis
Organocatalytic route compatibility
Substitution-dependent SAR expansion
PLC signaling pathway research
3-Nitro pharmacophore context
Cellular phospholipase C endpoint assessment
Antimicrobial QSAR model validation
Published molecular descriptor set
In silico-to-in vitro activity correlation
Nitroreductase-activated probe development
Non-fluorescent 3-nitrocoumarin core
Reduction-dependent fluorescence shift
Quote Request

Request a Quote for 8-methoxy-3-nitrochromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.